molecular formula C24H21ClN2O3 B4556108 2-(4-CHLOROPHENYL)-3-[3-(2-METHOXYPHENOXY)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

2-(4-CHLOROPHENYL)-3-[3-(2-METHOXYPHENOXY)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B4556108
M. Wt: 420.9 g/mol
InChI Key: WVJDRIQMPRPFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENYL)-3-[3-(2-METHOXYPHENOXY)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

2-(4-CHLOROPHENYL)-3-[3-(2-METHOXYPHENOXY)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-3-[3-(2-METHOXYPHENOXY)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with amines.

    Substitution Reactions: Introduction of the 4-chlorophenyl and 3-(2-methoxyphenoxy)propyl groups can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce dihydro derivatives.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-3-[3-(2-METHOXYPHENOXY)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in the quinazolinone class, such as 2-phenylquinazolin-4-one.

    Chlorophenyl Compounds: Compounds containing the 4-chlorophenyl group, like 4-chlorophenylalanine.

    Methoxyphenoxy Compounds: Compounds with the 2-methoxyphenoxy group, such as 2-methoxyphenoxyacetic acid.

Uniqueness

2-(4-CHLOROPHENYL)-3-[3-(2-METHOXYPHENOXY)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of its structural features, which may confer specific biological activities or chemical reactivity not seen in other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[3-(2-methoxyphenoxy)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c1-29-21-9-4-5-10-22(21)30-16-6-15-27-23(17-11-13-18(25)14-12-17)26-20-8-3-2-7-19(20)24(27)28/h2-5,7-14H,6,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJDRIQMPRPFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-CHLOROPHENYL)-3-[3-(2-METHOXYPHENOXY)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 2
2-(4-CHLOROPHENYL)-3-[3-(2-METHOXYPHENOXY)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 3
Reactant of Route 3
2-(4-CHLOROPHENYL)-3-[3-(2-METHOXYPHENOXY)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 4
Reactant of Route 4
2-(4-CHLOROPHENYL)-3-[3-(2-METHOXYPHENOXY)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 5
Reactant of Route 5
2-(4-CHLOROPHENYL)-3-[3-(2-METHOXYPHENOXY)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 6
2-(4-CHLOROPHENYL)-3-[3-(2-METHOXYPHENOXY)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

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